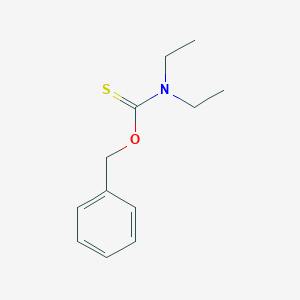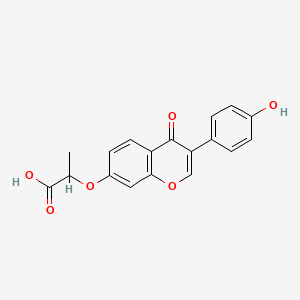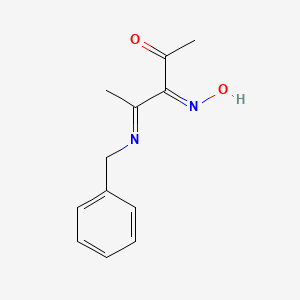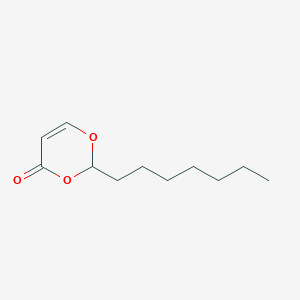
2-Heptyl-2H,4H-1,3-dioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptyl-2H,4H-1,3-dioxin-4-one: is an organic compound belonging to the class of dioxinones It is characterized by a heptyl group attached to a dioxinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-2H,4H-1,3-dioxin-4-one typically involves the reaction of heptanal with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Heptyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxinone ring to a dihydroxy compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxinone ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Heptanoic acid derivatives
Reduction: Dihydroxyheptane derivatives
Substitution: Various substituted dioxinones
Wissenschaftliche Forschungsanwendungen
2-Heptyl-2H,4H-1,3-dioxin-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Heptyl-2H,4H-1,3-dioxin-4-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors and altering their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
- 2,2-Dimethyl-4H-1,3-dioxin-4-one
- 2-Phenyl-4H-1,3-dioxin-4-one
Comparison: 2-Heptyl-2H,4H-1,3-dioxin-4-one is unique due to its heptyl group, which imparts distinct physicochemical properties compared to other dioxinones
Eigenschaften
CAS-Nummer |
94691-92-6 |
|---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
2-heptyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C11H18O3/c1-2-3-4-5-6-7-11-13-9-8-10(12)14-11/h8-9,11H,2-7H2,1H3 |
InChI-Schlüssel |
SEINIXYXCRJKGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1OC=CC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


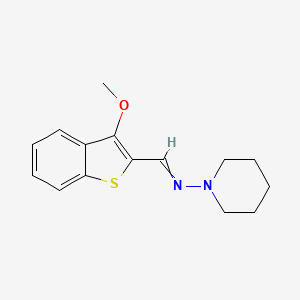
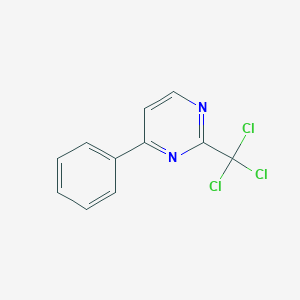
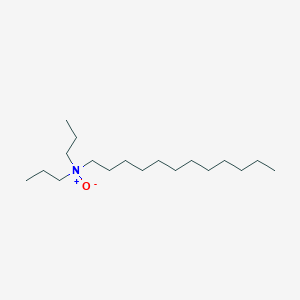


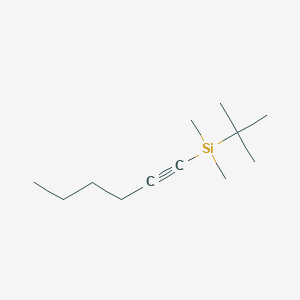
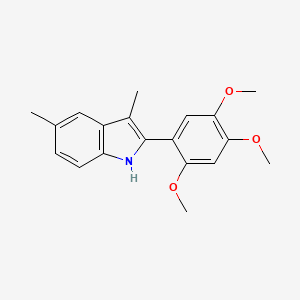

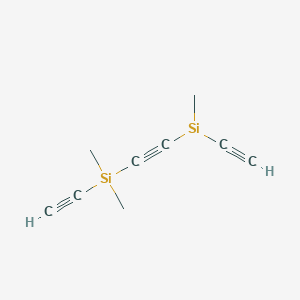
![1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane](/img/structure/B14345681.png)

